N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]thiophene-2-carboxamide
Description
N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]thiophene-2-carboxamide is a synthetic small molecule characterized by a chromen (4H-chromen-4-one) core substituted at position 3 with a 3,4,5-trimethoxyphenyl group and at position 2 with a thiophene-2-carboxamide moiety. The 3,4,5-trimethoxyphenyl group is a well-documented pharmacophore in tubulin polymerization inhibitors, such as combretastatin A-4P and its derivatives, which disrupt microtubule dynamics in cancer cells . The thiophene carboxamide substituent introduces electronic and steric variations that may modulate solubility, binding affinity, and biological activity.
Properties
IUPAC Name |
N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO6S/c1-27-16-11-13(12-17(28-2)21(16)29-3)19-20(25)14-7-4-5-8-15(14)30-23(19)24-22(26)18-9-6-10-31-18/h4-12H,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTFDWFVNAUYLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4,5-trimethoxybenzoyl chloride and an aluminum chloride catalyst.
Formation of the Thiophene Carboxamide Moiety: The thiophene carboxamide moiety can be synthesized by reacting thiophene-2-carboxylic acid with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for improved reaction control, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogenating agents like bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Mechanism of Action
The mechanism of action of N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to anti-cancer effects. Additionally, the chromenone core may interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Comparison with Similar Compounds
Structural Analogues with Chromen/Chroman Cores
a. N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]furan-2-carboxamide
- Structural Difference : Replaces the thiophene ring with a furan group.
- No direct activity data are available, but furan-containing analogues are often explored for enhanced metabolic stability .
b. 4-(tert-Butyl)-N-(4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl)benzamide
- Structural Difference : Substitutes thiophene-2-carboxamide with a bulky tert-butyl benzamide group.
- Implications : The tert-butyl group may improve lipophilicity and membrane permeability, though it could sterically hinder target binding. This compound is listed as available for research but lacks reported bioactivity .
c. Fluorinated Chroman-2-Carboxamide Derivatives
- Structural Difference : Features a chroman core (saturated chromen) with fluorine substitutions.
- Functional Insight : Synthesized via Ugi four-component reactions, these compounds exhibit anti-tuberculosis activity in molecular docking studies, highlighting the versatility of the 3,4,5-trimethoxyphenyl group in diverse therapeutic contexts .
Thiophene Carboxamide Derivatives
a. Nitrothiophene Carboxamides (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide)
- Structural Difference : Incorporates a nitro group on the thiophene ring and a thiazole-linked aryl group.
- Functional Insight : Demonstrates narrow-spectrum antibacterial activity with a proposed mechanism involving disruption of bacterial membrane integrity. The nitro group enhances electrophilicity, which may contribute to reactivity with bacterial enzymes .
b. Quinazolinone-Thiophene Hybrids (e.g., Compound 10 in )
- Structural Difference: Combines a quinazolinone core with a thiophene-thioacetamide substituent.
- The thioacetamide linker may enhance flexibility and binding to hydrophobic pockets in tubulin .
3,4,5-Trimethoxyphenyl-Containing Compounds
a. Combretastatin A-4P (CA4P)
- Structural Difference : A cis-stilbene derivative with two 3,4,5-trimethoxyphenyl groups.
- Functional Insight : A clinical-stage vascular-disrupting agent that binds tubulin, destabilizing endothelial cell microtubules in tumors. The absence of a chromen core in CA4P underscores the structural diversity of tubulin inhibitors .
b. Herbicidal Compounds ()
- Structural Difference: Substituted pyrazinones with 3,4,5-trimethoxyphenyl groups.
- Functional Insight : Shows selective herbicidal activity against rape (IC₅₀ = 12–45 μM), likely through inhibition of plant-specific enzymes. The trimethoxyphenyl moiety’s role here diverges from its antimitotic applications .
Data Table: Key Structural and Functional Comparisons
*TMP: 3,4,5-Trimethoxyphenyl
Biological Activity
N-[4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]thiophene-2-carboxamide is an organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structural characteristics.
Chemical Structure and Properties
The compound features a chromone core combined with a thiophene moiety and a trimethoxyphenyl group . This unique structure contributes to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 435.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C24H21N O7 S |
| Molecular Weight | 435.4 g/mol |
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported that the compound induced apoptosis in human cervical cancer cells (HeLa) through the inactivation of the STAT3 signaling pathway, which is crucial for cell proliferation and survival .
In vitro tests showed that this compound reduced the viability of cancer cells in a dose-dependent manner , indicating its potential as an anticancer agent. The mechanism of action involves disrupting cellular signaling pathways and inducing programmed cell death.
The primary mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
- Inhibition of Proliferation : By targeting specific signaling pathways like STAT3, it inhibits cancer cell growth.
- Interference with Microtubule Dynamics : Similar compounds have been shown to bind to tubulin and disrupt microtubule assembly, which is critical for cell division .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds, providing insights into the potential of this compound:
- Study on HeLa Cells : A study highlighted that treatment with this compound led to significant apoptosis in HeLa cells as evidenced by flow cytometry analysis and caspase activation assays .
- Comparative Analysis with Other Compounds : In comparative studies with structurally similar compounds, this compound exhibited superior cytotoxic effects against several cancer cell lines including MCF-7 (breast) and A549 (lung) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
